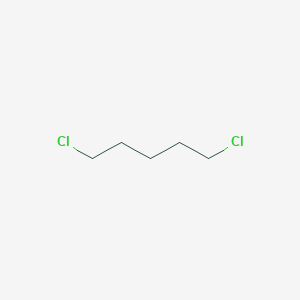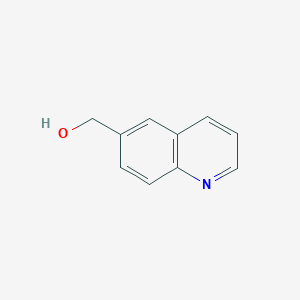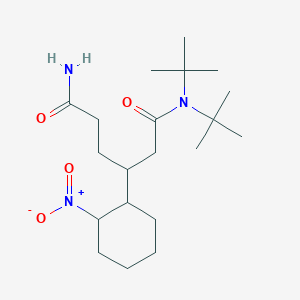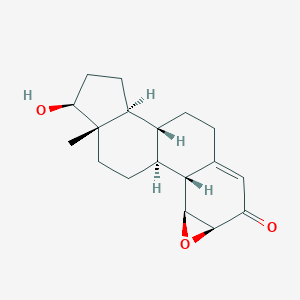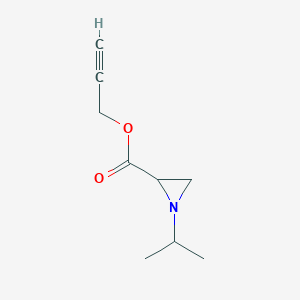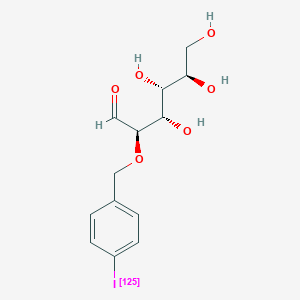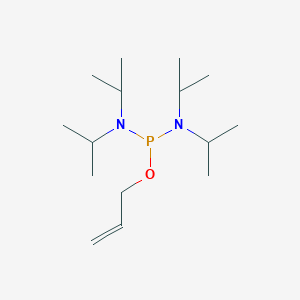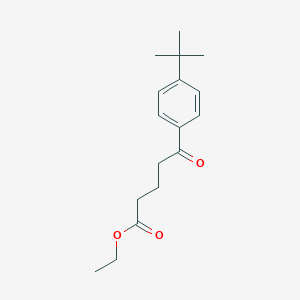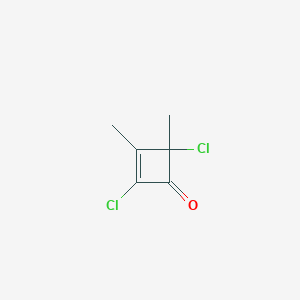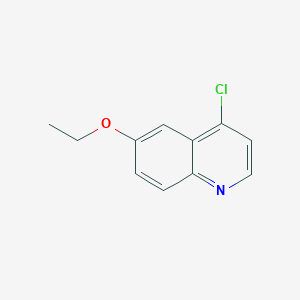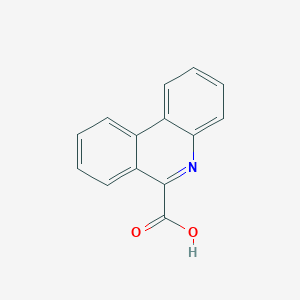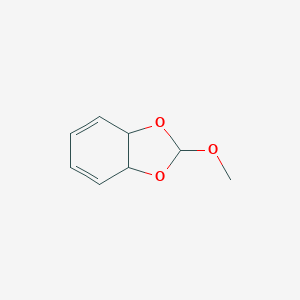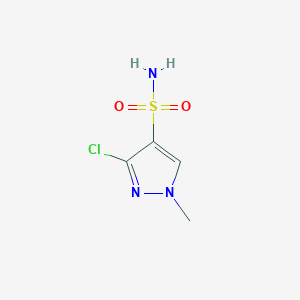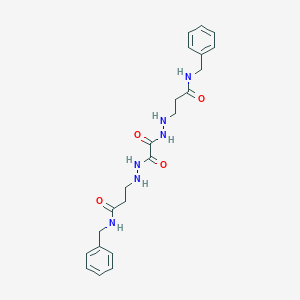
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEH and is a derivative of oxalic acid. In
Aplicaciones Científicas De Investigación
BEH has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BEH is in the field of cancer research. Studies have shown that BEH can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BEH has also been found to have antimicrobial properties and can be used as a potential treatment for various bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of BEH is not fully understood. However, studies have shown that BEH can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. BEH has also been found to induce DNA damage and inhibit the formation of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
BEH has been found to have various biochemical and physiological effects. Studies have shown that BEH can induce apoptosis in cancer cells by activating caspase enzymes. BEH has also been found to inhibit the activity of various enzymes that are involved in cell growth and proliferation. In addition, BEH has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEH has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized. BEH is also stable under various conditions and can be stored for long periods. However, BEH has some limitations for lab experiments. It is a toxic compound and should be handled with care. BEH is also not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BEH. One potential direction is the development of BEH derivatives with improved anticancer and antimicrobial properties. Another direction is the study of the mechanism of action of BEH and its interactions with various enzymes and proteins. Additionally, the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections should be explored.
Conclusion:
In conclusion, BEH is a chemical compound that has potential applications in various scientific fields. It can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. BEH has been extensively studied for its potential anticancer and antimicrobial properties. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. BEH has several advantages for lab experiments, but it is also toxic and not very soluble in organic solvents. The future directions for the study of BEH include the development of derivatives with improved properties, the study of its mechanism of action, and the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections.
Métodos De Síntesis
BEH can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol. The purity of BEH can be increased through recrystallization and purification techniques.
Propiedades
Número CAS |
101502-01-6 |
|---|---|
Nombre del producto |
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) |
Fórmula molecular |
C22H28N6O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-benzyl-3-[2-[2-[2-[3-(benzylamino)-3-oxopropyl]hydrazinyl]-2-oxoacetyl]hydrazinyl]propanamide |
InChI |
InChI=1S/C22H28N6O4/c29-19(23-15-17-7-3-1-4-8-17)11-13-25-27-21(31)22(32)28-26-14-12-20(30)24-16-18-9-5-2-6-10-18/h1-10,25-26H,11-16H2,(H,23,29)(H,24,30)(H,27,31)(H,28,32) |
Clave InChI |
VVSRWRWIBRDYPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
Otros números CAS |
101502-01-6 |
Sinónimos |
N-benzyl-3-[2-[[2-(benzylcarbamoyl)ethylamino]carbamoylformyl]hydrazin yl]propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
